molecular formula C5H4O2 B094315 4H-Pyran-4-one CAS No. 108-97-4

4H-Pyran-4-one

Cat. No. B094315
CAS RN: 108-97-4
M. Wt: 96.08 g/mol
InChI Key: CVQUWLDCFXOXEN-UHFFFAOYSA-N
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Patent
US04219483

Procedure details

To a solution of 2.3 g of 2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone in 75 ml of acetone was added 4 g of activated manganese dioxide. The resulting suspension was stirred for 3 hr, at which time the mixture was filtered and the filtrate evaporated to an oil. The oil was chromatographed on silica gel to give the oily aldehyde, 2-formyl-3-(5-carboethoxypentyloxy)-6-trimethylacetoxymethyl)-4-pyrone weighing 1.6 g (70%). NMR (CDCl3): δ1.28 (3H, t, J=7 Hz), 1.30 (9H, s), 2.31 (2H, t, J=5.5 Hz), 4.17 (2H, q, J=7 Hz), 4.48 (2H, t, J=7 Hz).
Name
2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH2:21][O:22][C:23](=[O:28])[C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:6][C:7](=[O:20])[C:8]=1[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[O:4][C:5]([CH2:21][O:22][C:23](=[O:28])[C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:6][C:7](=[O:20])[C:8]=1[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:1].[O:4]1[CH:5]=[CH:6][C:7](=[O:20])[CH:8]=[CH:3]1 |f:2.3.4|

Inputs

Step One
Name
2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone
Quantity
2.3 g
Type
reactant
Smiles
OCC=1OC(=CC(C1OCCCCCC(=O)OCC)=O)COC(C(C)(C)C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 3 hr, at which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=1OC(=CC(C1OCCCCCC(=O)OCC)=O)COC(C(C)(C)C)=O
Name
Type
product
Smiles
O1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 577%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.